4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile
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Overview
Description
4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-chlorophenol with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile . The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-5-methyl-1H-pyrrole-2-carbonitrile
- 5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile
- 4-acetyl-2-methyl-1H-pyrrole-3-carbonitrile
Uniqueness
4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both acetyl and hydroxyl functional groups on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
CAS No. |
67271-67-4 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-acetyl-5-hydroxy-2-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-4-6(3-9)7(5(2)11)8(12)10-4/h10,12H,1-2H3 |
InChI Key |
XMIULZBQUPDXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)O)C(=O)C)C#N |
Origin of Product |
United States |
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